GRGDSPK ditrifluoroacetate
Description
GRGDSPK ditrifluoroacetate (also known as EMD 56574 TFA) is a synthetic peptide with the amino acid sequence Gly-Arg-Gly-Asp-Ser-Pro-Lys (single-letter code: GRGDSPK). The trifluoroacetate (TFA) salt form enhances its solubility in aqueous solutions for experimental applications. Its molecular formula is C₂₈H₄₉N₁₁O₁₁, with an exact molecular weight of 715.36 g/mol .
Functionally, this compound acts as a competitive inhibitor of integrin-mediated cell adhesion by mimicking the Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin. This interaction blocks integrin binding to ECM ligands, disrupting downstream signaling pathways involved in cell adhesion, cytoskeletal reorganization, and mechanotransduction . Studies highlight its utility in in vitro models to investigate integrin roles in bone formation, resorption, and cellular adaptation to mechanical cues .
Properties
Molecular Formula |
C32H51F6N11O15 |
|---|---|
Molecular Weight |
943.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H49N11O11.2C2HF3O2/c29-8-2-1-5-16(27(49)50)37-25(47)19-7-4-10-39(19)26(48)18(14-40)38-24(46)17(11-22(43)44)36-21(42)13-34-23(45)15(35-20(41)12-30)6-3-9-33-28(31)32;2*3-2(4,5)1(6)7/h15-19,40H,1-14,29-30H2,(H,34,45)(H,35,41)(H,36,42)(H,37,47)(H,38,46)(H,43,44)(H,49,50)(H4,31,32,33);2*(H,6,7)/t15-,16-,17-,18-,19-;;/m0../s1 |
InChI Key |
CZOWXVPMOSENBY-TYVXZMKCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GRGDSPK ditrifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Oxidation Reactions
GRGDSPK ditrifluoroacetate contains reactive amino acid side chains that participate in oxidation processes. While cysteine residues are not explicitly present in its sequence (Gly-Arg-Gly-Asp-Ser-Pro-Lys), some sources suggest potential disulfide bond formation under oxidizing conditions. This discrepancy may arise from synthetic modifications or impurities in experimental batches. For example:
-
Hypothetical Mechanism : If cysteine were introduced during synthesis, oxidation could form intermolecular or intramolecular disulfide bridges, enhancing structural stability.
-
Experimental Conditions : Hydrogen peroxide or atmospheric oxygen in aqueous solutions may facilitate oxidation of susceptible residues (e.g., methionine or lysine), though direct evidence for GRGDSPK is limited.
Conjugation via Click Chemistry
GRGDSPK can be functionalized for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation. This requires prior modification of the peptide with azide or alkyne groups:
For instance, azide-functionalized GRGDSPK derivatives have been coupled with alkyne-bearing fluorophores (e.g., fluorescein) for imaging studies, achieving yields up to 52% .
Amide Bond Formation
The peptide’s lysine (amine) and aspartic acid (carboxyl) side chains enable covalent conjugation with other molecules:
-
EDC/NHS Coupling : Activates carboxyl groups for reaction with amines, commonly used to attach polyethylene glycol (PEG) spacers or fluorescent tags .
-
Thiourea Bridging : Reaction with isothiocyanate derivatives (e.g., FITC) forms stable thiourea bonds, critical for creating imaging probes .
Cyclization Reactions
Cyclization enhances binding affinity by stabilizing the RGD conformation. For GRGDSPK analogs:
-
Solid-Phase Synthesis : Cyclization is achieved on-resin or in solution using catalysts like CuBr/DBU, optimizing structural rigidity .
-
Biological Impact : Cyclic derivatives show improved integrin-binding selectivity compared to linear forms .
Stability and Solubility Considerations
The trifluoroacetate counterion enhances solubility in polar solvents (e.g., water, DMSO), critical for reaction feasibility. Stability under physiological conditions (pH 7.4, 37°C) ensures compatibility with in vitro assays.
Scientific Research Applications
Chemistry: GRGDSPK ditrifluoroacetate is used to study the binding interactions between peptides and integrin receptors. This research helps in understanding the molecular basis of cell adhesion and signaling.
Biology: In biological research, the compound is used to investigate the role of integrins in various cellular processes, including migration, proliferation, and differentiation. It is particularly useful in studying bone formation and resorption .
Medicine: The peptide is explored for its potential therapeutic applications, such as in the development of drugs that target integrin receptors to treat diseases like osteoporosis and cancer.
Industry: In the industrial sector, this compound is used in the development of biomaterials and tissue engineering scaffolds that promote cell adhesion and growth .
Mechanism of Action
Molecular Targets and Pathways: GRGDSPK ditrifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding inhibits the interaction between integrins and fibronectin, a key component of the extracellular matrix. The inhibition is competitive and reversible, affecting pathways involved in cell adhesion, migration, and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Compounds for Comparison
GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro)
GRADSP (Gly-Arg-Ala-Asp-Ser-Pro)
GRGDSPK Acetate (alternative salt form)
Structural and Functional Differences
Research Findings
Integrin-Mediated Adhesion Inhibition this compound and GRGDSP both disrupt integrin-ECM binding, but GRGDSPK exhibits stronger effects on focal adhesion dynamics. In human mesenchymal stem cells (hMSCs), GRGDSPK treatment reduced focal adhesion length by ~40% compared to controls, while GRGDSP caused a ~30% reduction .
Cytoskeletal and Morphological Changes
- On flat surfaces, GRGDSPK-treated hMSCs exhibited dorsal stress fibers (blue arrows in Figure 6B ) and a rounded morphology, whereas GRGDSP caused a smaller cell area (quantified in Figure 6C ).
- Both peptides reduced F-actin intensity by ~25% compared to controls, indicating cytoskeletal destabilization (Figure 6D ).
Salt Form Variants GRGDSPK Acetate (studied by TargetMol) shares functional properties with the TFA form but differs in solubility and stability.
Q & A
Q. What experimental approaches are recommended to validate GRGDSPK ditrifluoroacetate's role in integrin-mediated cell adhesion?
- Methodological Answer: Use integrin-fibronectin binding assays with cell lines (e.g., osteoblasts or cancer cells) in vitro. Compare adhesion rates in the presence of this compound versus scrambled peptide controls (e.g., RADGSKP). Quantify inhibition using fluorescence-based adhesion plates or microscopy. Include divalent cations (e.g., Mg²⁺/Mn²⁺) in buffers to stabilize integrin conformation . Validate results with Western blotting for downstream signaling markers like FAK phosphorylation .
Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?
- Methodological Answer: Employ reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-based mobile phases to assess purity (>95% recommended). Use mass spectrometry (LC-MS/MS) for molecular weight confirmation (expected m/z: ~829.8 for the peptide backbone; TFA counterions contribute to adducts). For quantification, integrate UV absorption at 214 nm (peptide bond) or 280 nm (if tyrosine residues are present) .
Q. What are the critical considerations for preparing this compound stock solutions in cell culture studies?
- Methodological Answer: Dissolve the peptide in sterile, ultrapure water or PBS (pH 7.4) to avoid organic solvent toxicity. If solubility is low, use minimal DMSO (<0.1% v/v) with sonication. Pre-test solvent effects on cell viability using MTT assays. Store aliquots at -80°C to prevent hydrolysis of the aspartic acid-glycine bond .
Advanced Research Questions
Q. How can researchers address contradictory results in this compound-mediated integrin inhibition across different cell types?
- Methodological Answer: Perform integrin subtype profiling via flow cytometry (e.g., αvβ3 vs. α5β1 expression) to identify receptor-specific effects. Adjust experimental conditions by varying cation concentrations (Ca²⁺ vs. Mn²⁺) to modulate integrin affinity. Cross-validate findings with siRNA-mediated integrin knockdown models . For solubility-related artifacts, use dynamic light scattering (DLS) to assess peptide aggregation .
Q. What strategies optimize this compound stability in longitudinal in vivo studies?
- Methodological Answer: Use deuterated or isotope-labeled analogs (e.g., [²H₆]-GRGDSPK) for tracking pharmacokinetics via LC-MS/MS. Encapsulate the peptide in PEGylated liposomes to reduce renal clearance and proteolytic degradation. Monitor trifluoroacetate accumulation in tissues using ion chromatography, as excess TFA may alter cellular pH .
Q. How can computational modeling enhance the design of this compound derivatives with higher integrin specificity?
- Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities between modified GRGDSPK sequences and integrin subtypes (e.g., αvβ3). Prioritize substitutions at the glycine (G) or aspartic acid (D) residues. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .
Q. What analytical techniques differentiate this compound from structurally similar RGD peptides (e.g., GRGDSP or cyclo-RGDyK)?
- Methodological Answer: Use circular dichroism (CD) spectroscopy to compare secondary structures: linear GRGDSPK lacks β-sheet motifs seen in cyclic analogs. Pair with nuclear magnetic resonance (NMR) for residue-specific conformational analysis. For functional differentiation, perform competitive binding assays using biotinylated fibronectin and streptavidin-coated plates .
Q. How should researchers mitigate trifluoroacetate-induced cytotoxicity in long-term cell culture experiments?
- Methodological Answer: Replace TFA counterions via ion-exchange chromatography (e.g., using acetate or hydrochloride salts). Validate counterion substitution via MALDI-TOF MS. Pre-screen cell viability at varying TFA concentrations (0.01–1 mM) to establish non-toxic thresholds. Include buffer-only controls to isolate TFA effects .
Data Analysis and Interpretation
Q. How to reconcile discrepancies between in vitro integrin inhibition and in vivo bone formation assays using this compound?
- Methodological Answer: Analyze tissue-specific integrin expression via qPCR or immunohistochemistry. Consider off-target effects on growth factor receptors (e.g., VEGF) using phospho-kinase arrays. For in vivo models (e.g., murine calvarial defects), employ micro-CT to quantify bone volume and correlate with peptide concentration gradients .
Q. What statistical frameworks are robust for analyzing dose-response curves in this compound experiments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
